Evidence Item 1: p-Aminomethyl Vorinostat's Reduced Lipophilicity (XLogP3-AA = 0.4) vs. Vorinostat (logP = 1.8-2.0) Alters Membrane Permeability and Solubility Profiles
p-Aminomethyl Vorinostat exhibits significantly reduced lipophilicity compared to its parent compound, Vorinostat, due to the addition of the polar aminomethyl group. The computed partition coefficient (XLogP3-AA) for p-Aminomethyl Vorinostat is 0.4 [1]. In contrast, Vorinostat (SAHA) has an experimental logP of 1.8-2.0 [2]. This difference is quantitatively substantial and indicates a pronounced shift towards hydrophilicity.
| Evidence Dimension | Lipophilicity (partition coefficient) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.4 |
| Comparator Or Baseline | Vorinostat (SAHA) logP = 1.8-2.0 |
| Quantified Difference | Approximately 1.4-1.6 log unit reduction (25- to 40-fold decrease in lipophilicity) |
| Conditions | Computed value (p-Aminomethyl Vorinostat); experimental value (Vorinostat) |
Why This Matters
This marked reduction in lipophilicity predicts improved aqueous solubility and potentially altered membrane permeability and tissue distribution, making it a valuable comparator in solubility-limited assays or for studying the impact of physicochemical properties on HDAC inhibitor pharmacology.
- [1] PubChem. Compound Summary: p-Aminomethyl Vorinostat. PubChem CID: 57745570. View Source
- [2] PubChem. Compound Summary: Vorinostat. PubChem CID: 5311. View Source
